molecular formula C16H16N4O3S B2804689 N-(4-(N-(imidazo[1,2-a]pyridin-2-ylmethyl)sulfamoyl)phenyl)acetamide CAS No. 868972-07-0

N-(4-(N-(imidazo[1,2-a]pyridin-2-ylmethyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2804689
CAS No.: 868972-07-0
M. Wt: 344.39
InChI Key: JPVACHBYTRDJNI-UHFFFAOYSA-N
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Description

N-(4-(N-(imidazo[1,2-a]pyridin-2-ylmethyl)sulfamoyl)phenyl)acetamide is a compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets.

Mechanism of Action

Target of Action

The primary targets of N-(4-(N-(imidazo[1,2-a]pyridin-2-ylmethyl)sulfamoyl)phenyl)acetamide are acetylcholinesterase (AChE) , butyrylcholinesterase (BChE) , and Lipoxygenase (LOX) . These enzymes play crucial roles in various biological processes. AChE and BChE are key enzymes in the nervous system, responsible for the breakdown of acetylcholine, a neurotransmitter. LOX is involved in the metabolism of arachidonic acid, a key player in inflammation and other immune responses .

Mode of Action

This compound inhibits the activity of AChE, BChE, and LOX . The inhibition of these enzymes alters the normal biochemical processes in the body. For instance, the inhibition of AChE and BChE can lead to an increase in acetylcholine levels, affecting nerve signal transmission. The inhibition of LOX can affect the production of leukotrienes, molecules that mediate inflammation and allergic reactions .

Biochemical Pathways

The inhibition of AChE, BChE, and LOX by this compound affects several biochemical pathways. The cholinergic pathway, which involves the neurotransmitter acetylcholine, is affected due to the inhibition of AChE and BChE. This can have implications for neurological functions and disorders. The arachidonic acid pathway, involved in inflammation and immune responses, is also affected due to the inhibition of LOX .

Result of Action

The inhibition of AChE, BChE, and LOX by this compound can result in altered neurotransmission and immune responses. This can have potential therapeutic implications, particularly in the treatment of conditions like Alzheimer’s disease, where the regulation of acetylcholine is crucial .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(imidazo[1,2-a]pyridin-2-ylmethyl)sulfamoyl)phenyl)acetamide typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde to form the imidazo[1,2-a]pyridine core. This is followed by sulfonamide formation through the reaction with a sulfonyl chloride. Finally, the acetamide group is introduced via acylation with acetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(imidazo[1,2-a]pyridin-2-ylmethyl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-(N-(imidazo[1,2-a]pyridin-2-ylmethyl)sulfamoyl)phenyl)acetamide has been studied for various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(N-(imidazo[1,2-a]pyridin-2-ylmethyl)sulfamoyl)phenyl)acetamide is unique due to its specific structural features that allow it to interact with multiple biological targets. Its sulfonamide and acetamide groups provide additional sites for chemical modification, enhancing its versatility in drug design .

Properties

IUPAC Name

N-[4-(imidazo[1,2-a]pyridin-2-ylmethylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-12(21)18-13-5-7-15(8-6-13)24(22,23)17-10-14-11-20-9-3-2-4-16(20)19-14/h2-9,11,17H,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVACHBYTRDJNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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